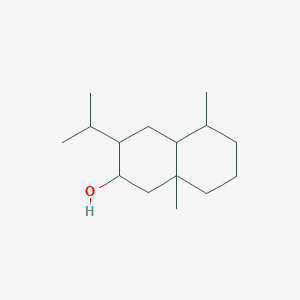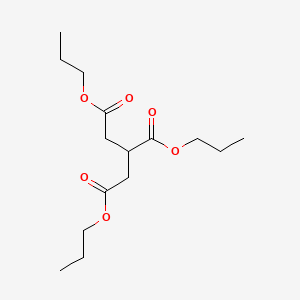![molecular formula C36H22N2O2 B14731980 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) CAS No. 5366-75-6](/img/structure/B14731980.png)
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphtho[2,3-d][1,3]oxazole moiety linked through an ethene-1,2-diyl bridge to a phenylene group, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) typically involves a multi-step process. One common method includes the condensation of naphtho[2,3-d][1,3]oxazole derivatives with ethene-1,2-diyl-bridged phenylene compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as mechanosynthesis, which involves grinding the reactants together in a ball mill, can be employed to enhance reaction efficiency and reduce the need for solvents .
化学反応の分析
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenylene and naphtho[2,3-d][1,3]oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenylene and naphtho[2,3-d][1,3]oxazole rings .
科学的研究の応用
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of organic electronics, its unique structural properties enable efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(5-methyl-1,3-benzoxazole): Similar in structure but with methyl groups on the benzoxazole rings.
2,2’-[(E)-1,2-Ethenediyldi(4,1-phenylene)]bis(4,6-diphenyl-1,3,5-triazine): Contains triazine rings instead of naphtho[2,3-d][1,3]oxazole.
Uniqueness
What sets 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole) apart is its unique combination of naphtho[2,3-d][1,3]oxazole and phenylene moieties linked by an ethene-1,2-diyl bridge. This structure imparts distinct electronic and photophysical properties, making it valuable for applications in organic electronics and materials science .
特性
CAS番号 |
5366-75-6 |
|---|---|
分子式 |
C36H22N2O2 |
分子量 |
514.6 g/mol |
IUPAC名 |
2-[4-[2-(4-benzo[f][1,3]benzoxazol-2-ylphenyl)ethenyl]phenyl]benzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C36H22N2O2/c1-3-7-29-21-33-31(19-27(29)5-1)37-35(39-33)25-15-11-23(12-16-25)9-10-24-13-17-26(18-14-24)36-38-32-20-28-6-2-4-8-30(28)22-34(32)40-36/h1-22H |
InChIキー |
OFZQRIMGIQOVQO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)N=C(O3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=NC7=CC8=CC=CC=C8C=C7O6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


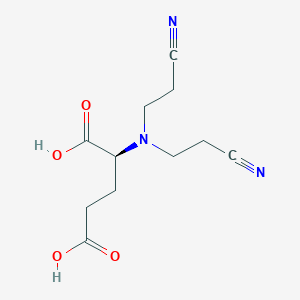

![4-((1H-naphtho[2,3-d]imidazol-2-ylmethyl)amino)benzoic acid](/img/structure/B14731931.png)
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)

![2-[(Diethylamino)methyl]-3-methylphenyl 4-nitrobenzoate](/img/structure/B14731954.png)
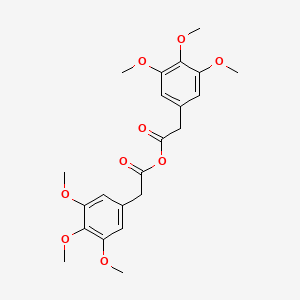
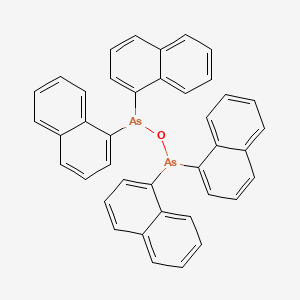
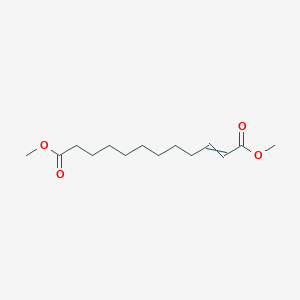
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
